molecular formula C8H10O2 B2983127 2-(Hydroxymethyl)-6-methylphenol CAS No. 22470-99-1

2-(Hydroxymethyl)-6-methylphenol

Cat. No. B2983127
Key on ui cas rn: 22470-99-1
M. Wt: 138.166
InChI Key: VUEKJJIFJWIRJO-UHFFFAOYSA-N
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Patent
US05403953

Procedure details

4.9 mmol of lithium aluminum hydride are placed, under a nitrogen atmosphere, in 50 ml of ether. 3.3 mmol of 2-hydroxy-3-methylbenzoic acid, in solution in 40 ml of ether, are added dropwise while maintaining a reflux for 4 hours. The mixture is then cooled on ice and 12.5 ml of isopropanol and then 7.5 ml of a saturated sodium chloride solution are added. After 10 hours at room temperature, the mixture is filtered, rinsed with 1N hydrochloric acid and extracted with ether. The product is then obtained after silica column purification, using as eluent a pentane/ethyl acetate mixture (7/3).
Quantity
4.9 mmol
Type
reactant
Reaction Step One
Quantity
3.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH:7][C:8]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11].C(O)(C)C.[Cl-].[Na+]>CCOCC>[CH3:17][C:16]1[C:8]([OH:7])=[C:9]([CH2:10][OH:11])[CH:13]=[CH:14][CH:15]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
4.9 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
3.3 mmol
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1C
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
TEMPERATURE
Type
TEMPERATURE
Details
a reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
rinsed with 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The product is then obtained
CUSTOM
Type
CUSTOM
Details
after silica column purification

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
CC1=CC=CC(=C1O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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